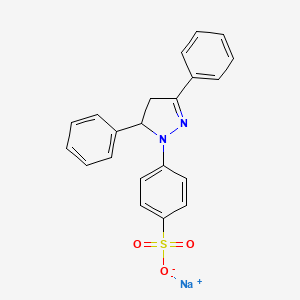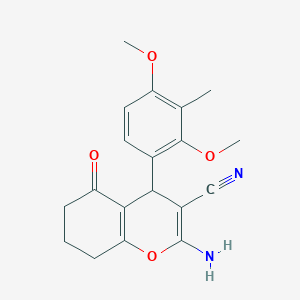
5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential pharmaceutical applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mechanism of Action
The mechanism of action of 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has been found to inhibit the activation of these pathways by blocking the phosphorylation of various downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are known to cause oxidative stress and inflammation. This compound has also been found to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been shown to exhibit a protective effect against various toxic agents such as heavy metals and radiation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one for lab experiments include its potent biological activity, its wide range of pharmacological effects, and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects due to its broad range of biological activities.
Future Directions
The future directions for the research on 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. In addition, further studies are needed to explore the potential of this compound for the treatment of various diseases such as cancer, inflammation, and microbial infections. The use of this compound in combination with other drugs or therapies should also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylhydrazine and chloroacetic acid to form the final product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi. In addition, this compound has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S2/c1-22-15-12(18)7-10(8-13(15)19)9-14-16(21)20(17(23)24-14)11-5-3-2-4-6-11/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKQRDQNKZQED-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4997410.png)
![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)
![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)